molecular formula C67H113N17O18S B1591230 5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide CAS No. 73073-47-9

5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide

Cat. No.: B1591230
CAS No.: 73073-47-9
M. Wt: 1476.8 g/mol
InChI Key: AHQRVCDJIDPDFQ-UHFFFAOYSA-N
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Description

5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide is a useful research compound. Its molecular formula is C67H113N17O18S and its molecular weight is 1476.8 g/mol. The purity is usually 95%.
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Biological Activity

Overview of 5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide

This compound is a complex peptide composed of various amino acids. Peptides like this one can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. The specific activity of this compound may depend on its structure and the arrangement of its amino acids.

Antimicrobial Activity

Peptides often demonstrate antimicrobial properties due to their ability to disrupt microbial membranes. For example, certain cationic peptides can interact with the negatively charged components of bacterial membranes, leading to cell lysis.

Anti-inflammatory Effects

Peptides can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines or promote the release of anti-inflammatory mediators. Research has shown that specific peptide sequences can reduce inflammation in models of arthritis and other inflammatory conditions.

Immunomodulation

Some peptides act as immunomodulators, enhancing or suppressing immune responses. This activity is particularly relevant in therapeutic applications for autoimmune diseases or in vaccine development.

Neuroprotective Properties

Certain peptides have been studied for their potential neuroprotective effects, which may be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. These peptides can promote neuronal survival and reduce apoptosis.

Case Studies

  • Antimicrobial Peptides : A study on a similar peptide structure showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the presence of hydrophobic and cationic residues enhances this effect.
  • Inflammation Model : In a murine model of inflammation, a peptide with a similar sequence demonstrated reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
  • Neuroprotection : A peptide derived from a similar sequence was tested in vitro for neuroprotective effects against oxidative stress and showed promising results in preserving neuronal viability.

Data Table: Biological Activities of Related Peptides

Peptide SequenceActivity TypeModel/SourceFindings
Example Peptide 1AntimicrobialBacterial culturesInhibition of bacterial growth
Example Peptide 2Anti-inflammatoryMurine modelReduced cytokine levels
Example Peptide 3NeuroprotectiveNeuronal culturesIncreased neuronal survival under stress

Properties

IUPAC Name

2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-methyl-2-[2-[[4-methylsulfanyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoylamino]butanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H113N17O18S/c1-33(2)28-45(61(96)79-48(31-50(70)88)63(98)81-49(32-85)65(100)83-53(36(7)8)67(102)80-46(29-34(3)4)64(99)84-54(38(10)86)55(71)90)77-62(97)47(30-39-18-20-40(87)21-19-39)78-59(94)41(16-12-14-25-68)74-58(93)42(17-13-15-26-69)76-66(101)52(35(5)6)82-56(91)37(9)72-57(92)44(24-27-103-11)75-60(95)43-22-23-51(89)73-43/h18-21,33-38,41-49,52-54,85-87H,12-17,22-32,68-69H2,1-11H3,(H2,70,88)(H2,71,90)(H,72,92)(H,73,89)(H,74,93)(H,75,95)(H,76,101)(H,77,97)(H,78,94)(H,79,96)(H,80,102)(H,81,98)(H,82,91)(H,83,100)(H,84,99)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQRVCDJIDPDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H113N17O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585289
Record name 5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1476.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73073-47-9
Record name 5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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